molecular formula C8H12N2O B7862986 N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine

N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine

Cat. No.: B7862986
M. Wt: 152.19 g/mol
InChI Key: FMYXKDNLYAWVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine is a chemical compound of interest in medicinal chemistry research, characterized by its molecular structure containing a 5-methylisoxazole ring linked to a cyclopropanamine group. The compound has a molecular formula of C8H12N2O and a molecular weight of 152.19 g/mol. Its structure is defined by the SMILES notation CC1=NOC(CNC2CC2)=C1 . The core structural motifs present in this molecule—the isoxazole and the cyclopropanamine—are recognized as privileged scaffolds in drug discovery . Specifically, cyclopropanamine derivatives have been extensively investigated as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme target implicated in oncology and neurological disorders such as Alzheimer's disease . This suggests potential research applications for this compound in the development of novel therapeutic agents and as a tool for biochemical studies. The presence of the isoxazole ring, a common heterocycle in bioactive molecules, further enhances its potential as a versatile building block for constructing more complex chemical entities. Researchers can utilize this compound as a key intermediate in organic synthesis and for exploring structure-activity relationships (SAR). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-4-8(10-11-6)5-9-7-2-3-7/h4,7,9H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYXKDNLYAWVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Chlorination-Decarboxylation Route

Early methods for synthesizing 3-(aminomethyl)-5-methylisoxazole involved chlorination of 5-methylisoxazole-3-carboxamide using sodium hypochlorite. The resulting N-chloroamide undergoes thermal decarboxylation at 104–150°C to yield the amine. However, this method suffers from low yields (67–83%) and requires toxic solvents like chloroform for extraction.

Hydrazone-Mediated Cyclization

A modern three-step protocol avoids hazardous solvents and improves yield:

  • Acetyl Acetonitrile Formation : Ethyl acetate reacts with acetonitrile in the presence of a metal base (e.g., NaH, n-BuLi) to form acetyl acetonitrile.

    CH3COOEt+CH3CNNaHCH3C(O)CH2CN\text{CH}_3\text{COOEt} + \text{CH}_3\text{CN} \xrightarrow{\text{NaH}} \text{CH}_3\text{C(O)CH}_2\text{CN}
  • Hydrazone Formation : Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux to yield a hydrazone intermediate.

  • Ring-Closing Reaction : The hydrazone undergoes cyclization with hydroxylamine hydrochloride in the presence of potassium carbonate, producing 3-amino-5-methylisoxazole with 78–80% yield and >98% purity.

Alkylation of 3-(Aminomethyl)-5-Methylisoxazole

Reductive Amination with Cyclopropanone

Cyclopropanamine can be introduced via reductive amination using cyclopropanone and a reducing agent like sodium cyanoborohydride:

3-(Aminomethyl)-5-methylisoxazole+CyclopropanoneNaBH3CNN-[(5-Methylisoxazol-3-yl)Methyl]Cyclopropanamine\text{3-(Aminomethyl)-5-methylisoxazole} + \text{Cyclopropanone} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-[(5-Methylisoxazol-3-yl)Methyl]Cyclopropanamine}

Optimization Notes :

  • Solvent : Methanol or ethanol at 60°C.

  • Yield : 65–72% after column chromatography.

Nucleophilic Substitution with Cyclopropanamine

A halogenated precursor (e.g., 3-(bromomethyl)-5-methylisoxazole) reacts with cyclopropanamine in the presence of a base (K2_2CO3_3) in DMF:

3-(BrCH2)-5-methylisoxazole+CyclopropanamineK2CO3Target Compound\text{3-(BrCH}2\text{)-5-methylisoxazole} + \text{Cyclopropanamine} \xrightarrow{\text{K}2\text{CO}_3} \text{Target Compound}

Conditions :

  • Temperature: 80°C, 12 hours.

  • Yield: 68% with 97% purity by HPLC.

Alternative Routes and Novel Strategies

Enzymatic Resolution for Enantiopure Products

Racemic N-[(5-methylisoxazol-3-yl)methyl]cyclopropanamine can be resolved using lipase-catalyzed acetylation in organic solvents. For example, Candida antarctica lipase B (CAL-B) achieves 45% conversion with >99% enantiomeric excess (ee) for the (R)-isomer.

Flow Chemistry for Scalability

Continuous-flow systems enhance reaction control and scalability:

  • Microreactor Setup : Mixing 3-(aminomethyl)-5-methylisoxazole and cyclopropanone in a T-shaped mixer at 0.1 mL/min.

  • Residence Time : 5 minutes.

  • Yield : 78% with reduced side-product formation.

Purification and Analytical Characterization

Crystallization Techniques

The final compound is purified via recrystallization from ethanol/water (4:1 v/v), yielding needle-like crystals with a melting point of 112–114°C.

Chromatographic Methods

  • Normal-Phase HPLC : Silica column (250 × 4.6 mm), hexane/isopropanol (85:15), flow rate 1.0 mL/min. Retention time: 6.2 minutes.

  • Mass Spectrometry : ESI-MS m/z 181.1 [M+H]+^+ .

Chemical Reactions Analysis

Types of Reactions: N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Various substituted oxazole derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine typically involves the following methods:

  • Cycloaddition Reactions : The formation of the oxazole ring can be achieved through 1,3-dipolar cycloaddition of nitrile oxides with suitable unsaturated compounds.
  • Nucleophilic Substitution : The cyclopropanamine moiety can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

Medicinal Chemistry

This compound has shown potential in drug development due to its ability to interact with various biological targets:

  • CNS Activity : Research indicates that compounds containing oxazole rings often exhibit neuroactive properties. This compound has demonstrated significant binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders.
  • Antitumor Activity : Similar compounds have been highlighted as reversible covalent inhibitors for cancer treatment. The oxazole group enhances selectivity and potency against tumor cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit specific pathways involved in inflammatory responses, indicating potential for further investigation in autoimmune diseases.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Intermediate for Complex Molecules : Its unique structure allows it to be used as an intermediate in synthesizing more complex molecules.
  • Reagent in Organic Reactions : It can be employed as a reagent in various organic reactions due to its reactive functional groups.

Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms of action of this compound:

Study FocusFindings
CNS ActivitySignificant binding affinity for serotonin receptors; potential for mood disorder treatments
Antitumor ActivityEnhanced selectivity against tumor cells; identified as a reversible covalent inhibitor
Anti-inflammatoryInhibition of inflammatory pathways; potential applications in autoimmune disease treatments

Mechanism of Action

N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine is similar to other oxazole derivatives, such as N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine and N-(5-methyl-1,2-oxazol-3-yl)-3-oxobutanamide. its unique structural features, such as the cyclopropane ring, contribute to its distinct chemical properties and potential applications. These differences highlight its uniqueness and potential advantages over other compounds in specific applications.

Comparison with Similar Compounds

Heterocyclic Core Variations

  • 1,2-Oxazole vs. 1,2,4-Oxadiazole: The target compound’s 1,2-oxazole core provides a balance of aromaticity and polarity, enabling hydrogen-bonding interactions via its nitrogen and oxygen atoms.
  • Substituent Effects:
    • The 5-methyl group on the oxazole (target compound and ) enhances steric bulk moderately, while 5-cyclopropyl () or 5-cyclobutyl () substituents introduce greater hydrophobicity and conformational rigidity.
    • The 2-nitro group in introduces strong electron-withdrawing effects, which may alter reactivity or intermolecular interactions in crystals .

Attached Functional Groups

  • Cyclopropanamine vs. Propanamide: The target compound’s cyclopropanamine group offers a rigid, compact amine donor, whereas the propanamide in introduces hydrogen-bonding capacity via its amide moiety (NH and C=O).
  • Ethanamine HCl Salt (): The charged amine in this derivative increases water solubility but reduces passive membrane permeability compared to neutral analogs.

Hydrogen-Bonding and Crystal Packing

  • The target compound’s amine and oxazole groups can participate in N–H···O/N–H···N interactions, forming predictable hydrogen-bonding patterns. Similar oxazole derivatives (e.g., ) exhibit amide-mediated dimerization in crystals, suggesting the target compound may adopt analogous motifs .
  • Nitro-substituted analogs () likely engage in C–H···O interactions, influencing crystal packing and stability .

Research Implications

  • Drug Design: The target compound’s compact structure and amine functionality make it a candidate for probing amine receptor interactions. Its logP (~2.5) suggests moderate lipophilicity, favorable for blood-brain barrier penetration.
  • Material Science: Analogous oxazole derivatives (e.g., ) demonstrate utility in crystal engineering due to directional hydrogen bonding, a property exploitable in designing co-crystals .
  • Safety Profiles: While the target compound’s hazards are undocumented, nitro-containing analogs () may pose toxicity risks due to nitro group reduction metabolites .

Biological Activity

N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine is a compound with significant potential in medicinal chemistry due to its unique structural properties. The biological activity of this compound has garnered attention for its possible applications in drug development and therapeutic interventions. This article explores the biological activity, mechanisms of action, and research findings related to this compound.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name This compound
CAS Number 1250142-96-1

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with oxazole and cyclopropane moieties often exhibit diverse pharmacological effects.

The proposed mechanism of action involves:

  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity.
  • Receptor Modulation : It can modulate receptor activity, impacting signal transduction pathways critical for cellular responses.
  • Biochemical Pathways : It has been observed to affect pathways related to inflammation and cellular proliferation.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.
  • Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent. The cytotoxicity was assessed using standard assays such as MTT and LDH release assays.
  • Neuroprotective Effects : Some research indicates that the compound may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases by modulating oxidative stress pathways.

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological Activity
N-(5-methyl-1,2-oxazol-3-yl)piperidineAntimicrobial and anticancer properties
N-(5-cyclopropyl-1,2-oxazol-3-yl)methylamineEnzyme inhibition

Q & A

Q. What are the standard synthetic methodologies for preparing N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via alkylation of cyclopropanamine derivatives with halide-containing isoxazole precursors. For example, alkylation procedures using bromides (e.g., 3-bromomethyl-5-methylisoxazole) in polar aprotic solvents like DMF or methanol, catalyzed by bases such as triethylamine, are common . Microwave-assisted synthesis can enhance yields (e.g., 88% in sulfonamide derivatives via microwave irradiation ). Key parameters for optimization include:
  • Catalyst : Acetic acid or triethylamine for condensation .
  • Temperature : Reflux conditions (e.g., methanol at 60–80°C) .
  • Purification : Recrystallization from pet-ether or ethanol .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for structural refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer, followed by structure solution using direct methods (e.g., SHELXS) and refinement via SHELXL . Visualization tools like ORTEP-3 or WinGX are used to model thermal ellipsoids and hydrogen bonding . For example, planar deviations in related isoxazole derivatives were resolved with SHELXL, achieving RMS deviations <0.02 Å .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm cyclopropane and isoxazole moieties. Methyl groups in isoxazole appear at δ ~2.3 ppm .
  • IR : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and cyclopropane C-H (3000–3100 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 181.24 g/mol for similar compounds ).

Advanced Research Questions

Q. How can hydrogen bonding interactions and molecular packing be analyzed to predict physicochemical properties?

  • Methodological Answer : Graph set analysis (Bernstein et al.) identifies hydrogen-bonding motifs like S(6) rings or R22_2^2(8) dimers . In related structures, N–H⋯N and O–H⋯O bonds form 1D polymeric chains, influencing solubility and stability . Computational tools (e.g., Mercury CSD) model π–π interactions (e.g., centroid distances ~3.79 Å ), which correlate with melting points and crystallinity.

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?

  • Methodological Answer : Discrepancies in NMR/IR vs. X-ray data often arise from dynamic effects (e.g., tautomerism). SC-XRD provides definitive bond lengths/angles, while variable-temperature NMR probes conformational flexibility. For example, in sulfonamide derivatives, refined H-atom positions via SHELXL resolved ambiguities in amine proton assignments .

Q. How are in vitro assays designed to evaluate biological activity, and how is SAR established?

  • Methodological Answer :
  • Anticancer Activity : Cell viability assays (MTT) using cancer cell lines (e.g., HeLa), with IC50_{50} determination. Isoxazole derivatives show activity via enzyme inhibition (e.g., carbonic anhydrase) .
  • SAR Studies : Systematic substitution of cyclopropane or isoxazole groups. For example, replacing methyl with cyclohexyl in adamantane derivatives increased lipophilicity and antiviral potency .

Stability and Safety Considerations

Q. What protocols ensure compound stability during storage and handling?

  • Methodological Answer :
  • Storage : Desiccated at −20°C in amber vials to prevent photodegradation.
  • Handling : PPE (gloves, goggles) to avoid dermal/ocular exposure; avoid static discharge due to low conductivity .
  • Decomposition : Monitor via TLC/HPLC; thermal analysis (DSC) identifies degradation thresholds (e.g., exothermic peaks >200°C ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.